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Compound of Interest

Compound Name: 7-Bromo-5-methoxyquinoline

CAS No.: 1378860-76-4

Cat. No.: B1376925 Get Quote

7-Bromo-5-methoxyquinoline is a halogenated quinoline derivative of significant interest to

the scientific community, particularly those in medicinal chemistry and drug discovery. Its

designation in the Chemical Abstracts Service is CAS Number 1378860-76-4.[1][2] The

quinoline scaffold itself is a foundational structure in numerous biologically active compounds,

exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and

anti-inflammatory properties.[3][4]

The strategic placement of a methoxy group at the 5-position and a bromine atom at the 7-

position makes this molecule a highly versatile and valuable synthetic intermediate. The

methoxy group can influence the electronic properties of the quinoline system and participate in

crucial molecular interactions with biological targets.[5] Concurrently, the bromine atom serves

as a chemically reactive "handle," enabling further molecular diversification through a variety of

metal-catalyzed cross-coupling reactions.[5] This dual functionality allows researchers to

systematically modify the core structure to develop novel therapeutic agents, particularly in the

field of oncology where quinoline derivatives have been explored as potent inhibitors of critical

enzymes like topoisomerase I and epigenetic targets such as EZH2 (Enhancer of Zeste

Homologue 2).[5][6]

This guide provides a comprehensive overview of the synthesis, properties, and applications of

7-Bromo-5-methoxyquinoline, designed for researchers and drug development professionals.
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The precise characterization of a chemical intermediate is paramount for its effective use in

complex synthetic pathways. The key properties of 7-Bromo-5-methoxyquinoline are

summarized below.

Chemical and Physical Properties
Property Value Source

CAS Number 1378860-76-4 [1][2]

Molecular Formula C₁₀H₈BrNO [1][2]

Molecular Weight 238.08 g/mol [2]

IUPAC Name 7-bromo-5-methoxyquinoline [2]

Canonical SMILES
COC1=CC(=CC2=C1C=CC=N

2)Br
[2]

InChI Key
HPWCKYVAFXPEGG-

UHFFFAOYSA-N
[2]

Melting Point Not available in cited literature

Solubility Data
The solubility of 7-Bromo-5-methoxyquinoline has been determined in several common

laboratory solvents, which is critical for planning reactions and purification procedures.

Solvent Solubility (mg/mL at 25°C)

DMSO >50

Methanol 10–20

Ethyl Acetate 5–10

Water <0.1

Source: BenchChem[5]

Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1376925?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/155973784
https://www.researchgate.net/publication/289359635_Synthesis_antiinflammatory_antioxidant_and_antibacterial_activities_of_7-methoxy_benzofuran_pyrazoline_derivatives
https://pubchemlite.lcsb.uni.lu/e/compound/155973784
https://www.researchgate.net/publication/289359635_Synthesis_antiinflammatory_antioxidant_and_antibacterial_activities_of_7-methoxy_benzofuran_pyrazoline_derivatives
https://www.researchgate.net/publication/289359635_Synthesis_antiinflammatory_antioxidant_and_antibacterial_activities_of_7-methoxy_benzofuran_pyrazoline_derivatives
https://www.researchgate.net/publication/289359635_Synthesis_antiinflammatory_antioxidant_and_antibacterial_activities_of_7-methoxy_benzofuran_pyrazoline_derivatives
https://www.researchgate.net/publication/289359635_Synthesis_antiinflammatory_antioxidant_and_antibacterial_activities_of_7-methoxy_benzofuran_pyrazoline_derivatives
https://www.researchgate.net/publication/289359635_Synthesis_antiinflammatory_antioxidant_and_antibacterial_activities_of_7-methoxy_benzofuran_pyrazoline_derivatives
https://www.benchchem.com/product/b1376925?utm_src=pdf-body
https://www.benchchem.com/es/product/b1376925
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural confirmation and purity assessment rely heavily on spectroscopic methods.

Technique Expected Observations

¹H NMR (CDCl₃)

Distinct aromatic proton signals expected at δ

8.8–8.9 ppm (H-2) and δ 7.5–7.7 ppm (H-3/H-8).

A characteristic singlet for the methoxy group

protons is expected around δ 4.0 ppm.[5]

HPLC-MS

Used to confirm purity (typically >95% for

synthetic applications) and verify the molecular

weight by identifying the molecular ion peak.[5]

Section 3: Synthesis & Mechanistic Rationale
The synthesis of 7-Bromo-5-methoxyquinoline can be approached through several routes.

While traditional methods like the Skraup condensation of 3-bromo-5-methoxyaniline exist, they

are often plagued by low yields, the use of highly toxic reagents like nitrobenzene, and the

formation of hard-to-separate isomeric mixtures.[7] A more modern and efficient approach

involves a two-step process starting from 3,5-dibromoaniline, which offers improved yields and

safety.

The overall workflow is depicted below.
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Step 1: Skraup Quinoline Synthesis

Step 2: Nucleophilic Aromatic Substitution (SNAr)

3,5-Dibromoaniline

5,7-Dibromoquinoline

Condensation &
Cyclization
135°C, 3h

Glycerol +
H₂SO₄ +

Oxidizing Agent

5,7-Dibromoquinoline

Mixture of Isomers:
7-Bromo-5-methoxyquinoline
5-Bromo-7-methoxyquinoline

Methoxylation
60°C, 2h

Sodium Methoxide (NaOMe)
in Methanol/DMF

Purification
(Column Chromatography)

Isolated 7-Bromo-5-methoxyquinoline

Click to download full resolution via product page

Synthetic workflow for 7-Bromo-5-methoxyquinoline.

Detailed Experimental Protocol: Synthesis from 5,7-
Dibromoquinoline
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This protocol details the second, crucial step of the synthesis: the regioselective methoxylation.

Causality and Rationale:

Reaction Type: This is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing

nature of the quinoline ring system and the bromine atoms makes the carbon atoms at

positions 5 and 7 susceptible to nucleophilic attack.

Nucleophile: Sodium methoxide provides the methoxide ion (CH₃O⁻), a strong nucleophile

required to displace one of the bromide leaving groups.

Solvent System: A mixture of methanol and Dimethylformamide (DMF) is used. Methanol is

the solvent for the sodium methoxide reagent. DMF is a polar aprotic solvent, which is ideal

for SNAr reactions as it solvates the cation (Na⁺) effectively, leaving the methoxide

nucleophile highly reactive.

Temperature: Heating to 60°C provides the necessary activation energy for the reaction to

proceed at a reasonable rate without promoting excessive side reactions.[5][8]

Purification: The reaction yields a mixture of the desired 7-bromo-5-methoxy and the

isomeric 5-bromo-7-methoxyquinoline. Due to their similar structures and polarities,

separation requires column chromatography, a standard technique for purifying organic

compounds.[5][8]

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve 5,7-dibromoquinoline (1 equivalent) in a solvent mixture of methanol and

DMF.[8]

Heating: Heat the reaction mixture to 60°C with stirring.[5][8]

Reagent Addition: Once the temperature is stable, add sodium methoxide (1-1.2 equivalents)

to the solution.

Reaction Monitoring: Allow the reaction to proceed at 60°C for 2 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).
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Workup (Quenching): After 2 hours, cool the mixture to room temperature and pour it into a

beaker containing cold water to precipitate the organic products and quench any remaining

sodium methoxide.[5][8]

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product

multiple times with ethyl acetate. Combine the organic layers.[5][8]

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.[5][8]

Purification: Purify the resulting crude solid via silica gel column chromatography. Elute with

a mixture of petroleum ether and ethyl acetate (e.g., a 20:1 ratio) to separate the two

isomers and isolate the pure 7-Bromo-5-methoxyquinoline.[5][8]

Section 4: Applications in Drug Discovery &
Chemical Biology
The true value of 7-Bromo-5-methoxyquinoline lies in its utility as a versatile scaffold for

building more complex molecules with potential therapeutic value.

The Role of the C-7 Bromine: A Handle for Cross-
Coupling
The bromine atom at the 7-position is the key to diversification. It is an excellent leaving group

for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5]

This reaction forges a new carbon-carbon bond between the quinoline core (an aryl halide) and

an organoboron compound (typically an arylboronic acid).[9][10]

Mechanistic Significance: The Suzuki coupling is one of the most powerful and widely used

reactions in pharmaceutical manufacturing.[11] It allows for the modular assembly of complex

biaryl structures, which are prevalent in modern drugs, under relatively mild conditions.[12][13]

By choosing different arylboronic acids, a chemist can introduce a vast array of functional

groups and structural motifs at the C-7 position, enabling extensive structure-activity

relationship (SAR) studies.
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Diversification via Cross-Coupling

7-Bromo-5-methoxyquinoline
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Diversification of the 7-Bromo-5-methoxyquinoline scaffold.

Therapeutic Potential
Derivatives built upon the 7-Bromo-5-methoxyquinoline scaffold are being investigated for

several therapeutic applications:

Anticancer Agents: The quinoline core is a known pharmacophore in oncology. By adding

different aryl groups via Suzuki coupling, researchers can design molecules that target

specific proteins or pathways involved in cancer progression, such as kinases,

topoisomerase I, or epigenetic modulators like EZH2.[5][6]

Enzyme Inhibition Studies: This compound and its derivatives have been shown to act as

inhibitors of cytochrome P450 enzymes, particularly CYP1A2.[5] This makes it a valuable

tool for studying drug metabolism and predicting potential drug-drug interactions, a critical

step in the drug development pipeline.
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Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 7-Bromo-5-methoxyquinoline is not readily

available, data from the closely related isomer 5-Bromo-7-methoxyquinoline and parent

compounds can be used to establish prudent handling practices.

Hazard Identification (based on analogous compounds):

GHS Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.[14]

H315: Causes skin irritation.[14]

H320: Causes eye irritation.[14]

H335: May cause respiratory irritation.[14]

Recommended Precautions:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab

coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term

stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to

prevent potential degradation.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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